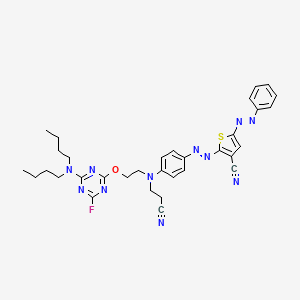

2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile is a complex organic compound that features a unique structure combining azo groups, a triazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile typically involves multiple steps:

Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with phenylazo thiophene.

Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and dibutylamine.

Final Coupling: The final step involves the coupling of the triazine derivative with the azo compound under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso derivatives.

Reduction: Reduction of the azo groups can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with proteins and nucleic acids, potentially altering their function.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-chloro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

- 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-methyl-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile

Uniqueness

The uniqueness of 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile lies in its specific combination of functional groups, which imparts unique chemical and physical properties. The presence of the fluoro group in the triazine ring enhances its stability and reactivity compared to similar compounds.

Biological Activity

The compound 2-((4-((2-Cyanoethyl)(2-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)ethyl)amino)phenyl)azo)-5-(phenylazo)thiophene-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups, including:

- Azo groups : Known for their role in dye chemistry and potential biological activity.

- Triazine moiety : Associated with antitumor properties.

- Cyanoethyl and dibutylamino substituents : These groups may enhance solubility and biological interactions.

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit cell proliferation in various cancer cell lines. For instance:

- Triazine derivatives have shown efficacy against lung, breast, and ovarian cancers due to their ability to interfere with cellular signaling pathways involved in tumor growth .

- A study on similar compounds reported IC50 values indicating effective inhibition of colon carcinoma cells at concentrations as low as 6.2 μM .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored through various assays:

- Screening against bacteria and fungi revealed comparable activity to standard antimicrobial agents. For example, derivatives of triazole compounds showed significant antibacterial effects against Mycobacterium tuberculosis and other pathogens .

- The presence of the thiophene ring may contribute to its antimicrobial efficacy by disrupting microbial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit MerTK and Tyro3 kinases, which are involved in cancer cell signaling and immune responses .

- Interference with DNA Synthesis : The triazine moiety is known to interact with DNA, potentially leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Compounds with azo groups can induce oxidative stress in cells, contributing to their anticancer effects.

Case Studies

Several studies have reported on the biological activities of similar compounds:

- A study demonstrated that a related triazine compound reduced tumor growth in xenograft models by inducing apoptosis through ROS generation .

- Another investigation showed that a derivative exhibited strong antifungal activity against Candida albicans, suggesting that structural modifications can enhance bioactivity .

Data Table: Summary of Biological Activities

Properties

CAS No. |

94160-38-0 |

|---|---|

Molecular Formula |

C33H36FN11OS |

Molecular Weight |

653.8 g/mol |

IUPAC Name |

2-[[4-[2-cyanoethyl-[2-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile |

InChI |

InChI=1S/C33H36FN11OS/c1-3-5-18-45(19-6-4-2)32-37-31(34)38-33(39-32)46-22-21-44(20-10-17-35)28-15-13-27(14-16-28)41-43-30-25(24-36)23-29(47-30)42-40-26-11-8-7-9-12-26/h7-9,11-16,23H,3-6,10,18-22H2,1-2H3 |

InChI Key |

VJGMBVBSKSYWOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=NC(=N1)F)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(S3)N=NC4=CC=CC=C4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.